[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine
Description
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine is a sulfonamide derivative featuring a pyrrolidine ring linked to a substituted phenylsulfonyl group. The phenyl moiety is substituted with methoxy (at position 2) and methyl groups (at positions 4 and 5), which confer steric and electronic effects critical to its interactions in biological systems. This compound has been studied in the context of structure-activity relationship (SAR) analyses, particularly for its role in modulating activity in fused pyrimidine derivatives . Its design balances hydrophobic (methyl/methoxy) and polar (sulfonyl) groups, making it a candidate for probing enzyme binding pockets or developing pharmacologically active agents.
Properties
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-10-8-12(17-3)13(9-11(10)2)18(15,16)14-6-4-5-7-14/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHBIUQUDOAWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative. One common method includes the use of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride as the sulfonylating agent. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Significance
Orexin Receptor Agonism
The compound acts as an agonist for the orexin type 2 receptor, which is implicated in several physiological processes including sleep regulation, appetite control, and energy homeostasis. Research indicates that compounds with orexin type 2 receptor agonist activity can be beneficial in treating conditions such as narcolepsy, obesity, and other sleep disorders .
Therapeutic Applications
- Narcolepsy Treatment : The orexin system plays a crucial role in wakefulness and energy balance. Agonists of the orexin type 2 receptor have been proposed as potential treatments for narcolepsy, a disorder characterized by excessive daytime sleepiness and sudden sleep attacks .
- Obesity Management : Studies suggest that these agonists may help regulate food intake and energy expenditure, making them candidates for obesity treatment .
- Cognitive Enhancement : Research shows that orexin receptor agonists could improve cognitive functions in aging models by enhancing memory retention .
Inhibitory Effects on Caspases
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine derivatives have been tested for their inhibitory activities against caspases-3 and -7, enzymes involved in apoptosis. Certain analogs have shown nanomolar potency, indicating their potential use in therapeutic strategies aimed at controlling programmed cell death in various diseases, including cancer .
Table 1: Summary of Biological Activities
Case Study Highlights
- A study demonstrated that a specific derivative of this compound exhibited significant inhibition of caspase enzymes, suggesting its utility in cancer therapy by preventing unwanted cell death .
- In another research effort, the compound was shown to enhance cognitive function in murine models, indicating its potential for treating age-related cognitive decline .
Mechanism of Action
The mechanism of action of [(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl group can interact with amino acid residues in the active site of enzymes, leading to inhibition or activation. The methoxy and dimethylphenyl groups can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Activity
The activity of sulfonamide derivatives is highly sensitive to substituent modifications. Key comparisons include:
Sulfonyl vs. Alkoxy Substituents
- Alkoxy-substituted analogs (e.g., methoxy at R3) exhibit higher activity in fused pyrimidine systems, as alkoxy groups enhance hydrogen bonding and reduce steric hindrance .
Pyrrolidine vs. Other Heterocycles
- Pyrrolidine is well-tolerated in sulfonamide frameworks and enhances activity by promoting conformational rigidity and optimal spatial orientation .
- Substituted side chains (e.g., linear alkyl groups) reduce activity, highlighting the importance of cyclic amines like pyrrolidine in maintaining potency .
Key Research Findings
A summary of activity trends for similar compounds is provided below:
Mechanistic Insights
- Electronic Effects : The sulfonyl group’s electron-withdrawing nature may reduce binding affinity in electron-rich environments, whereas methoxy groups (electron-donating) improve interactions .
- Pyrrolidine Advantage : The pyrrolidine ring mitigates the sulfonyl group’s negative impact by stabilizing hydrophobic interactions and maintaining solubility .
Biological Activity
[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a sulfonyl group and a methoxy-4,5-dimethylphenyl moiety. The sulfonyl group enhances the compound's ability to interact with biological targets, potentially modulating enzyme activity and receptor binding.
The biological activity of this compound is largely attributed to its ability to bind specific enzymes or receptors. The sulfonyl group can interact with amino acid residues in enzyme active sites, leading to either inhibition or activation of enzymatic functions. The methoxy and dimethyl groups may enhance binding affinity and selectivity towards biological targets.
1. Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. For example, it has been explored for its potential to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. Compounds with similar structures have shown promising AChE inhibition with IC50 values in the nanomolar range .
2. Antimicrobial Activity
In studies focusing on antimicrobial properties, derivatives of pyrrolidine compounds have demonstrated significant activity against various bacteria and fungi. For instance, compounds related to this compound exhibited effective antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
3. Anticancer Potential
Pyrrolidine derivatives have been investigated for their anticancer properties. In vitro studies have shown that certain analogs can induce apoptosis in cancer cell lines, potentially through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Table 1: Biological Activities of this compound Derivatives
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 0.029 | |
| Antibacterial | E. coli | 187 | |
| Anticancer | Various cancer lines | <10 |
Case Studies
Case Study 1: Enzyme Inhibition
A study evaluated the AChE inhibition potential of pyrrolidine derivatives, including this compound. The results indicated that modifications in the phenyl ring significantly enhanced inhibitory activity compared to reference compounds.
Case Study 2: Anticancer Activity
In another investigation, pyrrolidine derivatives were tested against human cancer cell lines. One derivative showed an IC50 value of less than 10 µM against breast cancer cells, indicating potent anticancer activity that warrants further exploration for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
